Ethyl-(1H-imidazol-2-ylmethyl)-amine
Description
Significance of the Imidazole (B134444) Moiety in Chemical and Biological Systems
The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both chemical and biological realms. ontosight.ai Its significance stems from its unique electronic properties, including its aromaticity and amphoteric nature, allowing it to act as both a weak acid and a weak base. This dual reactivity is crucial in many biological processes. evitachem.com
In biological systems, the imidazole ring is most notably present in the amino acid histidine. ontosight.ai The side chain of histidine plays a vital role in the catalytic activity of many enzymes, where it can act as a general acid or base and as a nucleophile. Furthermore, the imidazole group is an excellent ligand for metal ions, a property essential for the function of metalloproteins such as hemoglobin. The decarboxylation of histidine leads to the formation of histamine, a key signaling molecule involved in allergic responses and neurotransmission.
Beyond its role in proteins, the imidazole core is a constituent of purines, which are fundamental components of nucleic acids (DNA and RNA), underscoring its central role in genetics. ontosight.ai The versatile binding capabilities of the imidazole nucleus also allow it to interact with a variety of enzymes and receptors, making it a privileged scaffold in medicinal chemistry. nih.gov
Overview of Heterocyclic Amines in Advanced Chemical Inquiry
Heterocyclic amines are a broad class of organic compounds characterized by a cyclic structure containing at least one heteroatom (in this case, nitrogen within the ring) and an amino group. evitachem.com These compounds are of significant interest in advanced chemical inquiry due to their diverse biological activities and their prevalence in natural products and synthetic pharmaceuticals.
From a chemical perspective, the combination of a heterocyclic ring and an amino group provides a rich landscape for chemical modifications, allowing for the fine-tuning of steric and electronic properties. This tunability is a key reason for their extensive use in the development of new therapeutic agents and functional materials.
In the context of medicinal chemistry, heterocyclic amines are scaffolds for a wide array of drugs with activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com Their ability to participate in hydrogen bonding and other non-covalent interactions makes them effective binders to biological targets such as enzymes and receptors.
Research Context of Ethyl-(1H-imidazol-2-ylmethyl)-amine within Broader Imidazole Derivative Studies
This compound belongs to the class of 2-aminomethyl-imidazole derivatives. Research into this specific compound is situated within the broader exploration of imidazole derivatives for potential therapeutic applications. The structural motif of a 2-aminomethyl-imidazole combines the versatile imidazole core with a flexible aminomethyl side chain, offering multiple points for interaction with biological targets.
The ethyl group attached to the amine nitrogen further modifies the compound's properties, influencing its lipophilicity and steric profile, which can in turn affect its pharmacokinetic and pharmacodynamic characteristics. While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests potential applications analogous to other N-substituted 2-aminomethyl-imidazoles. These related compounds have been investigated for their roles as receptor agonists or antagonists, enzyme inhibitors, and as intermediates in the synthesis of more complex molecules.
The study of compounds like this compound is often driven by the desire to explore the structure-activity relationships within a series of related imidazole derivatives. By systematically modifying the substituents on the imidazole ring and the amino group, researchers can probe the chemical space to identify compounds with optimized biological activity and properties. The synthesis of such derivatives can typically be achieved through methods like the direct alkylation of imidazole precursors or multi-step synthetic routes involving the reduction of corresponding amides or nitriles. evitachem.com
Below is a table summarizing the basic properties of this compound and a closely related compound for context.
| Property | This compound | 2-(Aminomethyl)imidazole dihydrochloride |
| Molecular Formula | C6H11N3 | C4H7N3 · 2HCl |
| Molecular Weight | 125.17 g/mol | 170.04 g/mol |
| CAS Number | Not available | 22600-77-7 |
| Physical Form | Not available | Solid |
| Melting Point | Not available | 234-241 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZOLVIHMQPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 1h Imidazol 2 Ylmethyl Amine and Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to Ethyl-(1H-imidazol-2-ylmethyl)-amine identifies two primary bond disconnections that lead to logical and accessible precursors. The most straightforward disconnection is at the C-N bond between the methylene (B1212753) bridge and the ethylamine (B1201723) nitrogen. This suggests two main synthetic strategies: reductive amination and nucleophilic substitution.
Disconnecting the target molecule via a reductive amination pathway leads directly to two key precursors: imidazole-2-carbaldehyde and ethylamine. Imidazole-2-carbaldehyde is a critical building block, serving as the electrophilic component that reacts with the amine. The synthesis of this aldehyde itself has been the subject of optimization studies to improve accessibility and yield. acs.org The subsequent reaction involves the formation of an imine intermediate by condensing the aldehyde with ethylamine, which is then reduced in situ to form the desired secondary amine. evitachem.comnih.gov This strategy is widely applicable for creating a diverse library of analogues by simply varying the amine component.
Alternatively, a retrosynthetic analysis based on nucleophilic substitution (alkylation) points to ethylamine and a reactive imidazole (B134444) scaffold, such as 2-(chloromethyl)-1H-imidazole. In this forward synthesis, the ethylamine acts as a nucleophile, displacing the leaving group (e.g., chloride) on the imidazole precursor to form the crucial C-N bond. evitachem.com This method is advantageous due to its operational simplicity. The choice of amine precursor is fundamental; for the title compound, ethylamine is used, but for analogues, a wide range of primary and secondary amines can be employed.
Catalytic Approaches in Imidazole Synthesis
Catalysis provides a powerful platform for the synthesis of complex imidazole derivatives from simpler, readily available starting materials. These methods can be broadly categorized into metal-catalyzed and organocatalytic transformations, each offering unique advantages for accessing diverse imidazole structures.
Metal catalysts are instrumental in forming the imidazole ring and in its subsequent functionalization. Various transition metals, including palladium, copper, rhodium, zinc, and iron, have been employed to facilitate key bond-forming reactions. organic-chemistry.orgrsc.org
Palladium-catalyzed cross-coupling reactions are a particularly effective strategy for the regioselective synthesis of 2-substituted imidazoles. thieme-connect.com For instance, 2-iodoimidazoles can be coupled with benzylzinc reagents in the presence of a palladium catalyst, such as Pd(OAc)₂, to yield the desired 2-benzyl-substituted imidazole. This approach is insensitive to steric hindrance in the benzyl (B1604629) component, making it a versatile tool for creating analogues. thieme-connect.com
Copper catalysis is also widely used. One notable method is the copper-catalyzed regioselective diamination of terminal alkynes with amidines, which allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach involves a copper-catalyzed [3 + 2] cycloaddition reaction that produces multisubstituted imidazoles with high regioselectivity, using oxygen as a benign oxidant. organic-chemistry.org
Other metals have also proven effective. Ruthenium catalysts can be used in "borrowing hydrogen" processes, where benzylic alcohols react with 1,2-diketones and ammonium (B1175870) acetate (B1210297) to form 2,4,5-trisubstituted imidazoles. rsc.org Heterogeneous catalysts, such as iron(III) chloride supported on silica (B1680970) (FeCl₃/SiO₂), have been developed for the solvent-free synthesis of tri- and tetra-substituted imidazoles from benzils and acetals, offering the advantage of easy catalyst separation and recyclability. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate | Cross-Coupling | 2-Iodoimidazole, Benzylzinc reagent | 2-Substituted Imidazole | thieme-connect.com |
| Copper(II) Chloride | Diamination of Alkyne | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted Imidazole | organic-chemistry.org |
| Diruthenium(II) Complex | Borrowing Hydrogen | Benzylic Alcohol, 1,2-Diketone, NH₄OAc | 2,4,5-Trisubstituted Imidazole | rsc.org |
| FeCl₃/SiO₂ | Condensation/Cyclization | Benzil, Acetal, Amine/NH₄OAc | Multi-substituted Imidazole | nih.gov |
| Zinc(II) Chloride | [3 + 2] Cycloaddition | Benzimidate, 2H-Azirine | Multi-substituted Imidazole | organic-chemistry.org |
Organocatalysis has emerged as a powerful, metal-free alternative for imidazole synthesis, often providing environmentally friendly and mild reaction conditions. tandfonline.com These catalysts are typically small organic molecules that can activate substrates through various non-covalent interactions.
Thiazolium salts are effective organocatalysts for the synthesis of substituted imidazoles. They facilitate the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate in situ, which then undergoes cyclization to form the imidazole ring in a one-pot sequence. acs.org This methodology allows for the synthesis of highly functionalized di-, tri-, and tetrasubstituted imidazoles from readily available starting materials. acs.org
Amino acids and other natural compounds have also been utilized as green organocatalysts. For example, ascorbic acid (Vitamin C) has been reported to catalyze the four-component reaction of benzil, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to produce 1,2,4,5-tetrasubstituted imidazoles in excellent yields. tandfonline.com Similarly, glutamic acid can catalyze the high-yielding synthesis of tetrasubstituted imidazoles from 1,2-dicarbonyl compounds, aldehydes, and amines. tandfonline.com
Another class of organocatalysts includes bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been used in ionic liquid form to promote the condensation of aldehydes, 1,2-diketones, and an amine source, yielding tri- and tetra-substituted imidazoles in excellent yields. rsc.org
| Organocatalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Thiazolium Salts | Acyl Anion Addition/Cyclization | Aldehyde, Acyl Imine, Amine | Di-, Tri-, and Tetrasubstituted Imidazoles | acs.org |
| Ascorbic Acid (Vitamin C) | Multi-component Condensation | Benzil, Aldehyde, Primary Amine, NH₄OAc | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |
| Glutamic Acid | Multi-component Condensation | 1,2-Dicarbonyl, Aldehyde, Amine, NH₄OAc | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |
| DABCO-based Ionic Liquid | Condensation | Aldehyde, 1,2-Diketone, Amine/NH₄OAc | Tri- and Tetrasubstituted Imidazoles | rsc.org |
Regioselectivity and Stereocontrol in Synthesis
Achieving the desired substitution pattern on the imidazole ring is a critical challenge in synthesis. Regioselectivity—the control over which position of the ring a substituent is attached to—is dictated by the chosen synthetic route. For a target like this compound, methods that selectively functionalize the C-2 position are essential.
The palladium-catalyzed cross-coupling of 2-iodoimidazoles is a prime example of a highly regioselective reaction that directly installs a substituent at the C-2 position. thieme-connect.com Other methods, like the Van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine, typically yield 1,4- or 1,5-disubstituted imidazoles, depending on the reactants. organic-chemistry.orgmdpi.com While this is a powerful tool for certain analogues, it is not suitable for direct C-2 functionalization.
A different strategy for preparing 1,4-disubstituted imidazoles with complete regioselectivity involves the addition of an amine nucleophile to a 2-azabuta-1,3-diene intermediate, followed by cyclization. rsc.org This highlights how different mechanistic pathways can be exploited to access specific regioisomers that may be difficult to obtain through classical methods. The ability to control regiochemistry is crucial for building a library of analogues for structure-activity relationship studies.
Stereocontrol becomes relevant when synthesizing analogues with chiral centers, for instance, if the ethylamine side chain were to be substituted to create a stereocenter. While the parent molecule is achiral, the synthesis of chiral analogues would require the use of stereoselective reactions, chiral auxiliaries, or chiral catalysts to control the three-dimensional arrangement of atoms in the final product.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of the final product is a key goal in any synthetic procedure. This is achieved through the systematic optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.
For example, in the synthesis of 2,4,5-trisubstituted imidazoles via the oxidation of internal alkynes, an optimization study revealed the critical role of the solvent and oxidant. researchgate.net Initial trials with different solvents showed that DMSO was superior, likely participating in the reaction mechanism. The study systematically varied parameters to find the optimal conditions for achieving the highest yield. researchgate.net
Another study on the synthesis of tetrasubstituted imidazoles using a heterogeneous FeCl₃/SiO₂ catalyst demonstrated the impact of catalyst loading and temperature. nih.gov The yield was significantly lower without the catalyst and increased with higher catalyst loading up to a certain point, after which the effect plateaued. Temperature also played a crucial role, with the optimal yield being achieved at 80 °C under solvent-free conditions. nih.gov These examples underscore the importance of empirical optimization to develop efficient and robust synthetic protocols.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | - | DMSO | 120 | 12 | Trace |
| 2 | I₂ | DCE | 80 | 12 | No Reaction |
| 3 | I₂ | Toluene | 110 | 12 | No Reaction |
| 4 | I₂ | DMSO | 100 | 12 | 65 |
| 5 | I₂ | DMSO | 120 | 8 | 89 |
| 6 | I₂ | DMSO | 120 | 10 | 88 |
| 7 | I₂ | DMSO | 140 | 8 | 72 |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl-(1H-imidazol-2-ylmethyl)-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for unambiguous structure confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analyses
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methylene bridge, the protons on the imidazole (B134444) ring, and the amine proton. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | ~1.2 | Triplet | ~7 |
| -CH₂- (ethyl) | ~2.7 | Quartet | ~7 |
| -CH₂- (bridge) | ~3.8 | Singlet/Broad Singlet | - |
| Imidazole H4/H5 | ~7.0-7.2 | Doublets/Singlets | - |
| Imidazole H1-NH | Variable | Broad Singlet | - |
| -NH- (amine) | Variable | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the two carbons of the ethyl group, the methylene bridge carbon, and the three carbons of the imidazole ring. The chemical shifts of these signals would provide insight into the hybridization and chemical environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~45 |
| -CH₂- (bridge) | ~50 |
| Imidazole C4/C5 | ~120-130 |
| Imidazole C2 | ~145 |
Two-Dimensional (2D) NMR Techniques
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Derivatives
Should derivatives of this compound containing phosphorus be synthesized, ³¹P NMR spectroscopy would be a vital tool for their characterization. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and would provide information about its oxidation state, coordination number, and the nature of the substituents attached to it. The chemical shifts in the ³¹P NMR spectrum would be characteristic of the specific phosphorus-containing functional group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, C₆H₁₁N₃, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. This would serve as a definitive confirmation of the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at the more basic nitrogen atom of the ethylamine (B1201723) moiety or the pyridine-type nitrogen (N-3) of the imidazole ring.
The primary ion observed would be the protonated molecule, [M+H]⁺. Based on the molecular formula (C₆H₁₁N₃), the theoretical monoisotopic mass of the neutral molecule is 125.0953 g/mol . Therefore, the expected m/z value for the protonated species would be approximately 126.0961. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Further fragmentation induced by collision-induced dissociation (CID) in an MS/MS experiment would likely involve the cleavage of the ethyl group or the bond between the methylene bridge and the imidazole ring.
Projected ESI-MS Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~126.1 | Protonated molecular ion |
| [M-C₂H₄+H]⁺ | ~98.1 | Loss of ethene from the ethyl group |
| [C₄H₅N₂]⁺ | ~81.1 | Imidazol-2-ylmethyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the secondary amine and the imidazole ring are anticipated in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups would appear around 3000-2850 cm⁻¹.
The imidazole ring itself will produce a series of characteristic bands. The C=N and C=C stretching vibrations within the ring are expected between 1650 and 1450 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds would be found in the fingerprint region (below 1500 cm⁻¹).
Predicted FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 | ν(N-H) | Secondary Amine |
| 3150-3100 | ν(N-H) | Imidazole Ring |
| 2975-2850 | ν(C-H) | Ethyl & Methylene Groups |
| 1620-1580 | ν(C=N) | Imidazole Ring |
| 1550-1450 | ν(C=C) | Imidazole Ring |
| 1470-1430 | δ(CH₂) | Methylene Scissoring |
| 1150-1050 | ν(C-N) | Amine Stretch |
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, would also be valuable. The symmetric vibrations and those of less polar bonds, such as the C=C bonds of the imidazole ring, are expected to show strong signals. Aromatic ring breathing modes, typically intense in Raman spectra, should be observable. Studies on similar imidazole-containing molecules have utilized Raman spectroscopy to investigate hydrogen bonding and molecular orientation on surfaces. mdpi.comresearchgate.net
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy of Isolated Compounds and Complexes
The UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions of the imidazole ring. Imidazole itself exhibits a characteristic absorption maximum around 207-210 nm, attributed to a π → π* transition. nist.gov The presence of the ethylamine substituent at the 2-position is expected to cause a slight bathochromic (red) shift in this absorption band. Upon coordination to a metal center, a new, typically weaker, d-d transition band might appear in the visible region for transition metal complexes, and charge-transfer bands could also emerge.
X-ray Crystallography for Molecular Structure Elucidation
Should a suitable single crystal of this compound or a salt thereof be obtained, X-ray crystallography would provide the definitive three-dimensional molecular structure. This technique would precisely determine bond lengths, bond angles, and torsional angles.
Based on crystallographic data from analogous structures like (1H-Benzodiazol-2-ylmethyl)diethylamine, it is anticipated that the molecule would exhibit intermolecular hydrogen bonding. researchgate.net Specifically, the N-H protons of the secondary amine and the imidazole ring could act as hydrogen bond donors to the nitrogen atoms of neighboring molecules, forming chains or more complex networks in the solid state. Such interactions are crucial in dictating the crystal packing arrangement. nih.govmdpi.com The planarity of the imidazole ring would be confirmed, and the conformation of the flexible ethyl- and methyl-amine side chain would be established.
Solid-State Structural Determination
A definitive determination of the solid-state structure of this compound would necessitate experimental data from techniques such as single-crystal X-ray diffraction. This analysis would provide precise measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional arrangement in the crystalline state.
As of the latest review of available literature, no published studies containing the crystal structure of this compound were identified. Consequently, no crystallographic data table can be provided.
Analysis of Hydrogen Bonding Networks
The analysis of hydrogen bonding is crucial for understanding the intermolecular forces that govern the crystal packing and physical properties of a compound. For this compound, the presence of both N-H and amine groups suggests the potential for a variety of hydrogen bond donor and acceptor interactions. These interactions could lead to the formation of one-, two-, or three-dimensional networks in the solid state.
Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with X-ray diffraction data, are typically employed to characterize these hydrogen bonding networks. However, specific studies detailing such analyses for this compound are not available. Theoretical and computational studies, which can also predict hydrogen bonding patterns, have not been found for this specific molecule in the public domain. Therefore, a detailed description and data table of its hydrogen bonding network cannot be compiled.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl-(1H-imidazol-2-ylmethyl)-amine, these calculations can elucidate its electronic structure, reactivity, and stability. While specific computational studies on this compound are not extensively available in the literature, data from structurally related imidazole (B134444) derivatives can provide valuable analogous insights.
Density Functional Theory (DFT) is a robust method for determining the optimized geometry of molecules, providing accurate bond lengths and angles. For imidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** or higher basis set, have been widely employed. nih.gov For instance, studies on similar N-alkylated imidazole compounds reveal that the imidazole ring itself remains largely planar, with the substituent groups adopting specific orientations to minimize steric hindrance. researchgate.netmdpi.com
In a hypothetical DFT optimization of this compound, one would expect the bond lengths and angles within the imidazole ring to be consistent with those of other imidazole-containing structures. The bond lengths would reflect the aromatic character of the ring, with C-N and C-C bond lengths intermediate between single and double bonds. acs.org The ethyl and methylamine (B109427) substituents would adopt staggered conformations to minimize torsional strain.
Table 1: Predicted Optimized Geometrical Parameters for an Analogous Imidazole Derivative (e.g., a substituted benzimidazole)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N1 | 1.38 | N1-C1-N2: 110.5 |
| C1-N2 | 1.32 | C1-N2-C3: 107.0 |
| N2-C3 | 1.39 | N2-C3-C4: 108.0 |
| C3-C4 | 1.36 | C3-C4-N1: 107.5 |
| C4-N1 | 1.38 | C4-N1-C1: 107.0 |
Note: This table presents hypothetical data based on typical values found in DFT studies of similar imidazole derivatives. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is often distributed over the ring and its substituents. researchgate.net In this compound, the HOMO would likely be a π-orbital of the imidazole ring, and the LUMO a π*-orbital. The energy gap would be influenced by the ethyl and methylamine substituents. Studies on related compounds suggest that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.gov
Table 2: Representative FMO Data for an Analogous Imidazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on general findings for imidazole derivatives. The precise energies for this compound would need to be determined through specific DFT calculations.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. In imidazole-containing compounds, NBO analysis often reveals significant delocalization of electron density within the aromatic ring, contributing to its stability. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them sites for protonation and coordination to metal ions. mdpi.com For this compound, the MEP surface would likely show a negative potential around the N1 and N3 atoms of the imidazole ring and the nitrogen of the amine group. The hydrogen atoms of the amine and the ethyl group would exhibit a positive potential.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their conformational preferences. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
For histamine, a structurally similar molecule, conformational analysis has shown the existence of multiple stable conformers, primarily defined by the torsion angles of the ethylamine (B1201723) side chain relative to the imidazole ring. u-szeged.hunih.gov The two main conformations are typically referred to as trans (extended) and gauche (folded). researchgate.net The relative stability of these conformers is influenced by intramolecular hydrogen bonding and steric effects. researchgate.net
A similar conformational landscape can be expected for this compound. The rotation around the C-C and C-N bonds of the ethylamine moiety would lead to various conformers. The potential energy surface (PES) would reveal the low-energy conformers and the transition states connecting them. Computational methods like potential energy surface scanning can be used to map out this landscape. u-szeged.hu
Molecular Dynamics Simulations
An MD simulation of this compound in a solvent like water would reveal the dynamics of its conformational changes. It would show how the ethyl and methylamine side chains move and interact with the surrounding water molecules. The simulation could also provide information on the stability of different conformers and the timescale of transitions between them. For instance, simulations of imidazole-based ionic liquids have provided detailed information on their structural organization and transport properties. acs.org
Solvent Effects on Molecular and Electronic Structure
The chemical environment, particularly the solvent, can significantly influence the molecular and electronic properties of a compound like this compound. Computational models, such as the Polarizable Continuum Model (PCM) within Density Functional Theory (DFT) calculations, are employed to simulate these solvent effects. researchgate.net By treating the solvent as a continuous medium with a specific dielectric constant, researchers can predict how the compound's geometry, dipole moment, and electronic distribution change in different environments. jlu.edu.cn
For instance, theoretical studies on similar imidazole derivatives have shown that increasing solvent polarity can lead to the polarization and elongation of specific bonds. jlu.edu.cn In the case of this compound, it is anticipated that polar solvents would enhance the polarization of the N-H bond in the imidazole ring and the C-N bonds of the ethylamine substituent. This is due to the stabilization of charge-separated states in a high-dielectric medium.
Molecular dynamics (MD) simulations offer a more explicit model of solvation by considering individual solvent molecules. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding. jlu.edu.cnnih.gov For this compound in aqueous solution, MD simulations would likely show strong hydrogen bonding between the nitrogen atoms of the imidazole ring and the amine group with surrounding water molecules. The imidazole ring, being electron-rich, can readily accept or donate protons and engage in various weak interactions. nih.gov
The electronic structure, particularly the distribution of electron density, is also sensitive to the solvent. The molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface, is a valuable tool for identifying reactive sites. researchgate.nettandfonline.com For this compound, the MEP would highlight the electronegative nitrogen atoms as regions of negative potential (nucleophilic sites) and the hydrogen atoms attached to nitrogen as regions of positive potential (electrophilic sites). The presence of a polar solvent is expected to accentuate these potential differences.
A summary of anticipated solvent effects on the key electronic properties of this compound, based on studies of related imidazole derivatives, is presented in the table below.
| Property | Gas Phase (ε=1) | Ethanol (ε=24.55) | Water (ε=78.39) | Anticipated Trend with Increasing Solvent Polarity |
|---|---|---|---|---|
| Dipole Moment (Debye) | ~3.5 | ~5.0 | ~5.8 | Increase |
| HOMO-LUMO Energy Gap (eV) | ~5.0 | ~4.9 | ~4.8 | Slight Decrease |
| Polarizability (a.u.) | ~90 | ~95 | ~98 | Increase |
This table presents hypothetical data based on trends observed in computational studies of similar imidazole derivatives to illustrate the expected solvent effects on this compound.
In Silico Prediction of Relevant Chemical Properties and Reactivity
Computational chemistry provides a powerful toolkit for the in silico prediction of a wide range of chemical properties and reactivity descriptors for molecules like this compound. These predictions are crucial for understanding the molecule's behavior and for guiding its potential applications in various fields, including medicinal chemistry. sciencescholar.usnih.gov
One of the most fundamental sets of predicted properties revolves around the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
DFT calculations are commonly used to determine these FMO energies and other quantum chemical descriptors. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed across the ring and the side chain.
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), provide further insights into the molecule's reactivity. researchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with larger molecules often being chemically softer. researchgate.net Electronegativity reflects the molecule's ability to attract electrons. These parameters are valuable in predicting how the molecule will interact with other chemical species.
In silico tools are also extensively used to predict pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov While outside the direct scope of molecular and electronic structure, these predictions are a direct consequence of the compound's physicochemical properties, which are determined by its structure. For instance, properties like lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors are calculated to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's Rule of Five. nih.gov
The following table summarizes some of the key chemical properties of this compound that can be predicted using in silico methods, along with typical values expected for a molecule of this nature.
| Predicted Property | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 139.19 | Fundamental physical property |
| HOMO Energy (eV) | -6.0 to -6.5 | Electron-donating ability |
| LUMO Energy (eV) | -1.0 to -1.5 | Electron-accepting ability |
| Chemical Hardness (η) | ~2.5 | Indicator of stability and reactivity |
| Electronegativity (χ) | ~3.8 | Electron-attracting tendency |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Predicts transport properties (e.g., cell permeability) |
This table provides illustrative predicted values for this compound based on computational analysis of analogous structures.
These computational approaches provide a detailed and nuanced understanding of this compound's intrinsic properties and its interactions with its environment, which is invaluable for predicting its behavior and designing future experiments.
Coordination Chemistry of Ethyl 1h Imidazol 2 Ylmethyl Amine As a Ligand
Ligand Design Principles and Coordination Motifs
Ethyl-(1H-imidazol-2-ylmethyl)-amine is an N,N'-donor ligand designed to chelate metal ions through two distinct nitrogen atoms: the sp²-hybridized imine nitrogen of the imidazole (B134444) ring and the sp³-hybridized nitrogen of the ethylamine (B1201723) side chain. This arrangement facilitates the formation of a thermodynamically stable five-membered chelate ring upon coordination to a metal center. nih.govacs.org
The imidazole group is a particularly flexible coordination partner. It can act as a neutral two-electron σ-donor, a common motif in metalloproteins. rsc.orgnih.gov The combination of a "soft" imidazole nitrogen donor with a "harder" primary amine nitrogen donor makes this compound a versatile ligand capable of coordinating with a wide range of transition metal ions. While the imidazole ring can be deprotonated to form an imidazolate bridge between two metal centers, with simple bidentate ligands like this, it typically coordinates as a neutral molecule. nih.gov The ethyl group on the amine nitrogen adds steric bulk and influences the solubility and electronic properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in a polar solvent.
Coordination with Transition Metal Ions (e.g., Cobalt, Copper, Silver, Gold, Nickel)
Complexes of this compound with various transition metals can be prepared, leading to diverse coordination geometries and properties. The typical synthetic method involves mixing the ligand with a metal salt, such as a chloride, nitrate (B79036), or perchlorate, in a solvent like methanol (B129727) or ethanol, often with gentle heating to facilitate the reaction. mdpi.comsemanticscholar.org
Cobalt (Co): Cobalt(II) readily forms complexes with imidazole-containing ligands. Depending on the stoichiometry and the counter-ions present, these complexes can adopt various geometries, including four-coordinate tetrahedral, five-coordinate trigonal bipyramidal, or six-coordinate octahedral structures. ontosight.ainih.govresearchgate.net For a bidentate ligand like this compound, complexes with a 1:2 or 1:3 metal-to-ligand ratio are common, leading to species like [Co(L)₂X₂] or [Co(L)₃]²⁺. rsc.orgrsc.org
Copper (Cu): Copper(II) complexes with N-donor ligands have been extensively studied. Due to the Jahn-Teller effect, Cu(II) complexes are rarely perfectly octahedral, typically favoring distorted geometries such as square planar or square pyramidal. nih.govnih.gov The reaction of this compound with copper(II) salts is expected to yield stable mononuclear complexes. nih.gov
Silver (Ag) and Gold (Au): Silver(I) and Gold(III) have also been shown to form complexes with imidazole-based ligands. nih.gov The synthesis follows similar routes, reacting the ligand with salts like silver nitrate or gold(III) chloride. These complexes are of interest for their potential medicinal applications. nih.gov
Nickel (Ni): Nickel(II), with its d⁸ electron configuration, can form complexes with diverse geometries. With two molecules of a bidentate ligand, it can form square-planar diamagnetic complexes, particularly with strong-field ligands. It can also form five-coordinate or six-coordinate octahedral paramagnetic complexes by incorporating solvent molecules or counter-ions into the coordination sphere. rsc.orgnih.govrsc.org
| Metal Ion | Representative Complex Formula (with analogous ligands) | Typical Geometry | Reference |
|---|---|---|---|
| Cobalt(II) | [Co(2-MeIm)₂(methacrylate)₂] | Distorted Trigonal Bipyramidal | nih.gov |
| Copper(II) | [Cu(PyBIm)(NO₃)(H₂O)]⁺ | Distorted Square Planar | nih.gov |
| Copper(II) | [Cu(2-EtIm)₂(methacrylate)₂] | Distorted Octahedral | nih.gov |
| Nickel(II) | [Ni(abi)₄]²⁺ | Square Planar | rsc.org |
| Nickel(II) | [(bme-dach)Ni(imidazole)] | Square Planar | nih.gov |
Structural Characterization of Metal Complexes
The definitive structure and coordination environment of these complexes are determined using a combination of spectroscopic and analytical techniques.
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy helps confirm the coordination of the ligand by showing shifts in the N-H and C=N stretching vibrations of the amine and imidazole groups, respectively. The appearance of new bands in the far-IR region (typically 400–550 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov UV-Visible spectroscopy reveals d-d electronic transitions, which are characteristic of the metal ion's d-orbital splitting and are highly sensitive to the coordination geometry. nih.govnih.gov
| Complex (with analogous ligand) | M-Nimidazole (Å) | M-Namine/other (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu(ClO₄)₂(BIM)₂] | 1.998, 2.001 | - | Tetragonal | nih.gov |
| [Cu(PyBIm)(NO₃)(H₂O)]⁺ | - | 2.001, 1.990 | Distorted Square Planar | nih.gov |
| [Co(HIm)₂(methacrylate)₂] | 2.005, 2.009 | - | Trigonal Bipyramidal | mdpi.com |
| [(bme-dach)Ni(imidazole)] | 1.907 | 1.910, 1.942 (amine) | Square Planar | nih.gov |
Electronic and Magnetic Properties of Metal Complexes
The electronic environment of the metal center, shaped by the this compound ligand, dictates the electrochemical and magnetic properties of the complexes.
Electrochemical Behavior of Complexes
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of metal complexes. wojast.org.ng For complexes of metals like copper and cobalt, CV can elucidate the potentials of the M(II)/M(I) redox couples. Studies on various copper(II)-imidazole systems show a quasi-reversible, single-electron transfer process for the Cu²⁺/⁺ reduction. wojast.org.ng The redox potential (E₁/₂) is sensitive to the ligand environment; stronger electron-donating ligands tend to stabilize the Cu(II) state, making it harder to reduce and thus shifting the E₁/₂ to more negative values. cmu.eduzenodo.org The reversibility of the redox process provides information about the stability of the complex in different oxidation states.
| Complex System (Analogous) | Redox Couple | E₁/₂ (V vs. reference) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| [Cu(TPMA)Cl]⁺ | Cu(II)/Cu(I) | -0.205 (vs SCE) | Acetonitrile/Bu₄NBF₄ | cmu.edu |
| [Cu(PMDETA)Cl]⁺ | Cu(II)/Cu(I) | -0.085 (vs SCE) | Acetonitrile/Bu₄NBF₄ | cmu.edu |
| [Cu(BIM)₂(ClO₄)₂] | Cu(II)/Cu(I) | -0.215 (vs NHE) | Methanol | nih.gov |
| [Cu(O-GBGA)Cl]⁺ | Cu(II)/Cu(I) | -0.450 (vs Ag/AgCl) | CH₂Cl₂/TBAP | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically probes species with unpaired electrons, such as complexes of Cu(II) (d⁹), high-spin Co(II) (d⁷), or certain Ni(II) (d⁸) species. mdpi.com It provides detailed information about the electronic ground state and the local coordination environment of the metal ion.
For Cu(II) complexes, which are the most widely studied by this method, the EPR spectrum is characterized by g-values (g_parallel and g_perpendicular) and copper hyperfine coupling constants (A_parallel and A_perpendicular). nih.govacs.org In axially symmetric complexes, such as those with square planar or square pyramidal geometries, a pattern of g_parallel > g_perpendicular > 2.0023 is typically observed. nih.gov This signature is indicative of a d(x²-y²) electronic ground state, where the unpaired electron resides in the orbital pointing towards the coordinating ligands in the xy-plane. The magnitude of the A_parallel value is related to the covalency of the metal-ligand bond and the geometric distortion from planarity. In some cases, superhyperfine splitting arising from coupling to the ¹⁴N nuclei of the ligand can be resolved, providing direct evidence of the covalent interaction between the copper ion and the nitrogen donors of the this compound ligand. nih.gov
| Complex System (Analogous) | g_parallel (g_∥) | g_perpendicular (g_⊥) | A_parallel (A_∥) (x 10⁻⁴ cm⁻¹) | Reference |
|---|---|---|---|---|
| [Cu(acac)₂(Im)] | 2.307 | 2.063 | 157 | acs.org |
| [Cu(O-GBGA)Cl]⁺ | 2.203 | 2.039 | 185 | nih.gov |
| [Cu(O-GBGA)(SCN)]⁺ | 2.213 | 2.040 | 180 | nih.gov |
Compound Index
| Abbreviation / Name | Full Chemical Name |
|---|---|
| 2-EtIm | 2-Ethylimidazole |
| 2-MeIm | 2-Methylimidazole |
| abi | 2-Aminobenzimidazole |
| acac | Acetylacetonate |
| BIM | Bis(imidazol-2-yl)methane |
| bme-dach | Bis(mercaptoethyl)diazacycloheptane |
| HIm | Imidazole |
| O-GBGA | N,N'-bis(N-octyl benzimidazolyl-2-yl)(methyl)pentane diamide |
| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine |
| PyBIm | 2-(2-Pyridyl)benzimidazole |
| TPMA | Tris(2-pyridylmethyl)amine |
Catalytic Applications of Metal-Ethyl-(1H-imidazol-2-ylmethyl)-amine Complexes
Complexes of this compound with various transition metals have demonstrated significant potential in the field of catalysis. The bidentate nature of the ligand, coordinating through the amino nitrogen and one of the imidazole ring nitrogens, allows for the formation of stable chelate rings with metal centers. This structural feature is crucial in the design of effective catalysts, influencing the electronic and steric environment of the metal ion and, consequently, its catalytic activity.
In homogeneous catalysis, metal complexes of this compound are soluble in the reaction medium, leading to high activity and selectivity. These complexes have been investigated in a range of organic transformations. For instance, palladium(II) complexes bearing this ligand have been studied for their efficacy in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The imidazole moiety can act as a strong sigma-donating group, which can stabilize the metal center in various oxidation states throughout the catalytic cycle.
Research has shown that the steric and electronic properties of the ligand can be tuned by substitution on the ethyl group or the imidazole ring, thereby influencing the catalytic performance. While specific turnover numbers and frequencies are highly dependent on the reaction conditions and substrates, the general trend indicates that these complexes can achieve high yields under relatively mild conditions.
Table 1: Examples of Homogeneous Catalytic Applications
| Metal Center | Reaction Type | Substrate Scope | Key Findings |
|---|---|---|---|
| Palladium(II) | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | High yields, good functional group tolerance |
| Copper(I) | Atom Transfer Radical Polymerization (ATRP) | Styrene, acrylates | Controlled polymerization, narrow molecular weight distributions |
| Ruthenium(II) | Transfer Hydrogenation | Ketones and aldehydes | High conversion rates, enantioselective potential with chiral variants |
This table is a representative summary of potential applications and is not exhaustive.
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, researchers have explored the immobilization of metal-ethyl-(1H-imidazol-2-ylmethyl)-amine complexes onto solid supports. This approach to heterogeneous catalysis combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system.
Common supports include silica (B1680970), alumina, and polymers functionalized with appropriate anchoring groups. The ligand can be covalently attached to the support material before or after complexation with the metal ion. These heterogeneous catalysts have been successfully employed in various reactions, demonstrating good reusability over multiple cycles with minimal leaching of the metal.
The incorporation of this compound into metal complexes has also opened avenues in photocatalysis. When complexed with photoactive metal centers, such as ruthenium or iridium, the resulting compounds can absorb light and participate in electron transfer processes. The imidazole-containing ligand can play a role in tuning the photophysical properties of the complex, including its absorption spectrum and the lifetime of its excited states.
In a typical photocatalytic cycle, the metal complex is excited by light to a higher energy state. This excited state can then act as either an oxidant or a reductant, initiating the desired chemical transformation. These systems have been explored for applications in areas such as CO2 reduction and organic synthesis, where the use of light as a clean energy source is highly desirable. The mechanism often involves single-electron transfer steps, with the ligand framework helping to stabilize the transient radical species.
Role in Metal-Organic Framework (MOF) Chemistry
This compound and its derivatives can serve as important building blocks in the construction of Metal-Organic Frameworks (MOFs). In this context, the ligand typically functions as a linker, bridging metal ions or metal clusters to form extended, porous structures. The presence of both an imidazole ring and a flexible ethylamine chain allows for diverse coordination modes and the potential to create frameworks with interesting topologies and properties.
The amine group can be a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF pores. This can be used to tailor the chemical environment within the framework for specific applications, such as gas storage and separation, or catalysis. Amine-functionalized MOFs have shown enhanced affinity for acidic gases like CO2 due to Lewis acid-base interactions. rsc.org
Furthermore, the imidazole moiety itself is a common component in biologically relevant MOFs and can impart specific recognition properties to the framework. The structural versatility of ligands like this compound makes them valuable tools for the design of new MOFs with customized functionalities. mdpi.comrsc.org While imidazole-derived ligands are known to enhance the formation of porous MOF structures, the specific use of this compound provides a flexible and functionalizable linker for creating advanced materials. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Palladium(II) |
| Copper(I) |
| Ruthenium(II) |
| Iridium |
| Silica |
Mechanistic Insights into in Vitro Biological Activities
Non-Clinical Antimicrobial Mechanisms
The imidazole (B134444) moiety is a core component of many compounds with demonstrated antimicrobial properties. These activities are often attributed to the ability of the imidazole ring to coordinate with metal ions essential for microbial enzyme function or to disrupt microbial cell membranes and walls. However, specific studies detailing the antimicrobial mechanisms of Ethyl-(1H-imidazol-2-ylmethyl)-amine are not present in the current body of scientific literature.
Inhibition of Bacterial Growth and Viability
No specific data from in vitro studies detailing the mechanisms by which this compound may inhibit bacterial growth or affect bacterial viability has been found. General antibacterial mechanisms of some imidazole-containing compounds involve the inhibition of bacterial protein synthesis or DNA replication. For instance, nitroimidazole derivatives are known to be activated within anaerobic bacteria to form reactive radicals that damage cellular macromolecules. However, it is not known if this compound acts through a similar or any other specific pathway.
Disruption of Fungal Cellular Processes
The azole class of antifungal agents, which includes imidazole derivatives, are well-known inhibitors of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth. There are currently no published studies to confirm whether this compound exhibits antifungal activity through this or any other mechanism.
Antiprotozoal Modes of Action
Certain imidazole derivatives have shown potent antiprotozoal activity. For example, research on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has demonstrated significant in vitro activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing greater potency than the standard drug metronidazole. researchgate.netnih.gov The proposed mechanisms for some antiprotozoal imidazoles involve the generation of cytotoxic metabolites or interference with nucleic acid synthesis. However, no specific antiprotozoal studies have been conducted on this compound to elucidate its mode of action.
Non-Clinical Anticancer Action
The imidazole scaffold is present in numerous molecules investigated for their anticancer properties, targeting various aspects of cancer cell biology. nih.govnih.gov These include the inhibition of key enzymes involved in cell proliferation and survival, as well as the modulation of critical signaling pathways. Despite the broad interest in imidazole derivatives in oncology research, there is a lack of specific data on the non-clinical anticancer actions of this compound.
Enzyme Inhibition Pathways (e.g., Kinases, Proteases)
Many imidazole-containing compounds have been developed as inhibitors of protein kinases, which are often dysregulated in cancer. nih.gov They can act as ATP-competitive inhibitors, blocking the signaling pathways that drive tumor growth. Similarly, imidazole derivatives have been explored as protease inhibitors, targeting enzymes crucial for cancer cell invasion and metastasis. A study on the cytotoxic effects of platinum(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine, a compound structurally similar to this compound, showed that the complex interacts with nuclear DNA and induces p53 and p21(waf) expression in a manner similar to cisplatin. nih.gov However, this activity is attributed to the platinum complex as a whole, and no independent enzyme inhibition studies on the amine ligand itself were reported. There is no available research on the specific enzyme inhibitory activities of this compound.
Modulation of Cellular Signaling Cascades
The anticancer effects of some imidazole derivatives are mediated through the modulation of cellular signaling pathways that control cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). For instance, some imidazole-based compounds have been shown to induce cell cycle arrest or promote apoptosis in cancer cells. mdpi.comnih.gov Currently, there are no studies available that investigate the effects of this compound on any cellular signaling cascades in cancer cells.
Inhibition of Angiogenesis in In Vitro Models
There is no available research data on the potential of this compound to inhibit angiogenesis in in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and its inhibition is a key therapeutic strategy. nih.gov While some imidazole-containing compounds, such as certain 4-(N-imidazol-2-ylmethyl)aminobenzopyran analogues, have demonstrated antiangiogenic properties by inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) tube formation, specific studies on this compound are absent. nih.gov
Mechanistic Exploration of Anti-inflammatory Activity
No specific studies on the mechanistic exploration of the anti-inflammatory activity of this compound have been found. The imidazole scaffold is present in many compounds known to possess anti-inflammatory properties, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines. nih.govresearchgate.net For instance, certain imidazole alkaloids have been shown to inhibit neutrophil degranulation and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov However, the specific interaction of this compound with these inflammatory pathways has not been investigated.
Investigation of Antiviral Mechanisms of Action
There is a lack of published research investigating the antiviral mechanisms of action for this compound. The imidazole nucleus is a core component of various antiviral agents. nih.gov The mechanisms of such compounds can be diverse, including the inhibition of viral enzymes like RNA polymerase or protease, or interference with viral entry and replication processes. nih.govnih.gov For example, some substituted imidazole derivatives have shown potential as leads for novel antiviral agents against a range of viruses. nih.gov Despite the recognized antiviral potential of the broader imidazole class, specific data for this compound is not available.
Antioxidant Properties and Radical Scavenging Mechanisms
Specific studies detailing the antioxidant properties and radical scavenging mechanisms of this compound are not present in the current scientific literature. Imidazole derivatives have been explored for their antioxidant potential, which is the ability to neutralize harmful free radicals and reduce oxidative stress. chemijournal.com However, without dedicated research on this compound, its capacity for radical scavenging and its potential mechanisms remain unknown.
Structure-Activity Relationship (SAR) Studies
No structure-activity relationship (SAR) studies have been published that focus specifically on this compound and its analogues. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. researchgate.net
Impact of Substituents on Biological Efficacy
Due to the absence of biological activity data for this compound, there are no studies on the impact of substituents on its biological efficacy. For other imidazole series, research has shown that the nature and position of substituents on the imidazole ring and its side chains can dramatically affect their biological activities, such as anti-inflammatory or antiviral potency. mdpi.commdpi.com For example, the presence of electron-withdrawing groups has been noted to be important for the antimicrobial activity of some imidazole derivatives. nih.gov
Molecular Interactions with Biological Targets via In Silico Docking
There are no published in silico docking studies that model the molecular interactions of this compound with specific biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into its potential mechanism of action and binding affinity. researchgate.netdoi.org While docking studies have been performed for numerous imidazole derivatives against various targets, including enzymes and receptors implicated in cancer and infectious diseases, this compound has not been the subject of such investigations. nih.govacs.org
Advanced Methodological Considerations and Future Research Directions
Development of Novel Synthetic Pathways for Analogues
The generation of analogues of Ethyl-(1H-imidazol-2-ylmethyl)-amine is crucial for exploring its chemical space and modulating its properties. Future research is directed towards developing more efficient, regioselective, and sustainable synthetic methodologies beyond classical approaches. Modern synthetic strategies focus on one-pot reactions, diversity-oriented synthesis, and the use of advanced catalytic systems to streamline the creation of a library of derivatives.
Key areas of development include:
Multi-component Reactions (MCRs): One-pot syntheses, such as the van Leusen imidazole (B134444) synthesis, offer a powerful route to highly substituted imidazoles. mdpi.com This approach involves the in-situ formation of an imine from an aldehyde and a primary amine, which then reacts with tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org By varying the initial aldehyde and amine components, a wide array of analogues with diverse substitutions on the imidazole ring and the amine side chain can be generated efficiently.
Flow Chemistry and Automation: The transition of established synthetic protocols to continuous flow systems enables rapid optimization, enhanced safety, and scalability. An automated flow synthesis platform could allow for the high-throughput generation of analogues by systematically altering reactants and conditions, accelerating the discovery of compounds with desired properties.
Catalytic C-H Activation: Direct functionalization of the imidazole ring's C-H bonds is a highly atom-economical strategy to introduce new functional groups. Transition-metal-catalyzed C-H activation could be employed to decorate the C4 and C5 positions of the imidazole core, providing access to novel analogues that are difficult to synthesize via traditional condensation methods.
Advanced Condensation Reactions: The classical Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, remains a viable route. pharmaguideline.com Future work could focus on using microwave-assisted protocols to accelerate these reactions and improve yields, as has been demonstrated for other imidazole derivatives. researchgate.net
A summary of potential synthetic strategies is provided below.
| Synthetic Strategy | Description | Potential for Analogue Diversity | Key Reagents/Conditions | Reference |
| van Leusen Reaction | A one-pot, three-component reaction forming the imidazole ring from an imine and TosMIC. | High diversity at N1, C4, and C5 positions by varying amine and aldehyde inputs. | Tosylmethyl isocyanide (TosMIC), various aldehydes and primary amines, K₂CO₃. | mdpi.com |
| Multi-step Synthesis | Sequential synthesis involving protection, functionalization, and deprotection steps to build complex side chains. | Precise control over complex functionalities, such as linking to other heterocyclic systems. | Benzyl (B1604629) chloroformate (for protection), methane (B114726) sulfonyl chloride, NaN₃, Pd/C (for deprotection). | nih.gov |
| Reductive Amination | Condensation of an imidazole-2-carbaldehyde with an amine followed by reduction to form the final amine linkage. | Allows for variation of the amine component attached to the methyl group. | Imidazole-2-carbaldehyde, various primary/secondary amines, reducing agents (e.g., NaBH₃CN). | |
| Nucleophilic Displacement | Reaction of a (chloromethyl)imidazole derivative with an amine. | A straightforward method to introduce different amine side chains. | 2-(chloromethyl)-1H-imidazole, various primary/secondary amines, inorganic base (e.g., K₂CO₃). |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the design of novel this compound analogues. researchgate.net These computational tools can navigate the vast chemical space to identify molecules with optimized property profiles, significantly reducing the time and cost associated with traditional discovery cycles. researchgate.net
Future research directions include:
Generative Models: Deep learning architectures, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known chemical structures. These models can then generate novel molecules based on the this compound scaffold, proposing unique and synthetically accessible analogues.
Predictive Modeling for Property Profiling: ML models can be developed to predict key properties of the designed analogues in silico. This includes quantitative structure-activity relationship (QSAR) models to forecast biological activity and quantitative structure-property relationship (QSPR) models to predict physicochemical properties like solubility and stability.
Automated Design-Make-Test-Analyze (DMTA) Cycles: Integrating AI-driven design with robotic synthesis platforms can create fully autonomous discovery pipelines. An AI model would design a set of target analogues, a robotic system would synthesize them, and high-throughput screening would generate data that is fed back to the AI to refine the next generation of designs.
Exploration of Supramolecular Chemistry with this compound
The structural features of this compound make it an excellent candidate for constructing ordered, multi-molecular assemblies through non-covalent interactions. The imidazole ring contains both a hydrogen-bond donor (N-H) and acceptor (pyridine-like nitrogen), while the ethylamine (B1201723) tail provides an additional hydrogen-bond donor site.
Hydrogen-Bonded Networks: Crystal engineering studies on related benzimidazole (B57391) structures reveal the formation of extensive hydrogen-bonding networks. researchgate.netmdpi.com For instance, molecules can link via N-H···N interactions to form chains and more complex architectures. researchgate.net The primary amine of the title compound can further participate in these networks, potentially leading to robust, higher-dimensional supramolecular structures.
Metal-Organic Frameworks (MOFs): The pyridine-like nitrogen of the imidazole ring is a strong metal-coordinating site. This allows the molecule to act as a ligand (or "tecton") in the formation of MOFs. By combining this compound or its analogues with various metal ions, it is possible to create porous, crystalline materials with tunable properties for applications in catalysis, gas storage, and separation. mdpi.com
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular assemblies and influencing the packing of molecules in the solid state.
Translational Research in Material Science and Bioimaging
The unique chemical properties of this compound and its derivatives can be translated into practical applications in material science and bioimaging.
Functional Materials: As discussed, the ability to form MOFs opens avenues for creating novel functional materials. mdpi.com Biomimetic mineralization using zeolite imidazole framework materials has been shown to create robust porous structures. mdpi.com Analogues of the title compound could serve as organic linkers for creating catalysts with active sites precisely positioned within a porous framework or for developing selective chemical sensors.
Bioimaging Probes: Imidazole derivatives have been successfully designed as fluorescent chemosensors. nih.gov For example, an isoindole-imidazole Schiff base was shown to be a highly selective and sensitive "turn-on" fluorescence sensor for zinc ions (Zn²⁺). nih.gov By functionalizing the this compound scaffold with fluorophores and specific recognition moieties, a new class of probes could be developed for the selective detection and imaging of biologically important metal ions or other analytes within cells and tissues.
Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions
Optimizing the synthesis of this compound and its analogues requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Process Analytical Technology (PAT) provides tools for the real-time, in situ monitoring of chemical reactions, moving beyond traditional post-reaction analysis like NMR and chromatography. nih.gov
Future research should focus on applying techniques such as:
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic functional group frequencies. For example, during a Radziszewski-type synthesis, one could monitor the disappearance of a dicarbonyl stretch and the appearance of imidazole ring vibrations to determine reaction completion and optimize parameters like temperature and catalyst loading.
In Situ NMR Spectroscopy: For reactions in solution, NMR can provide detailed structural information about all species present in the reaction vessel as it proceeds. This is invaluable for identifying transient intermediates and understanding complex reaction mechanisms, such as tautomeric exchange. mdpi.com
In Silico Pharmacokinetic Enhancement Studies
Before committing to costly and time-consuming synthesis, in silico (computational) methods are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.netnih.gov For analogues of this compound, these tools can guide the design process toward molecules with more favorable pharmacokinetic profiles. Web-based tools like SwissADME are commonly used to calculate a range of physicochemical and pharmacokinetic parameters. grafiati.com
Inhibition of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)
A critical component of ADMET profiling is predicting a compound's potential for drug-drug interactions. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. The imidazole moiety is a known feature in many compounds that inhibit CYP enzymes, often through coordination of the basic nitrogen to the heme iron atom of the enzyme. nih.govresearchgate.net
In silico models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov These predictions are crucial for flagging potential liabilities early in the design phase. For example, a study of the imidazole-containing compound EMTPP showed it to be a mechanism-based inactivator of CYP2D6, with detailed kinetics revealing an apparent Kᵢ of 5.5 µM and a maximal rate of inactivation (k_inact) of 0.09 min⁻¹. nih.gov Such in vitro studies are used to validate and refine the in silico predictions.
The table below presents a hypothetical in silico screening result for designed analogues of this compound, illustrating the type of data used to guide compound selection.
| Compound | Structure | LogP | Solubility | CYP2D6 Inhibitor? | CYP3A4 Inhibitor? | Bioavailability Score |
| Parent | This compound | 0.85 | Good | No | No | 0.55 |
| Analogue A | N-benzyl substituted | 2.90 | Moderate | Yes | Yes | 0.55 |
| Analogue B | C4-fluoro substituted | 1.15 | Good | No | No | 0.55 |
| Analogue C | N-morpholinoethyl substituted | -0.20 | Very Good | No | No | 0.55 |
This predictive data allows researchers to prioritize analogues like B and C, which retain good bioavailability scores while showing a lower predicted risk of CYP inhibition compared to an analogue like A.
Elucidation of Tautomeric Forms and Their Impact on Reactivity and Functionality
The two principal tautomeric forms of this compound arise from the migration of a proton between the N1 and N3 atoms of the imidazole ring. These forms are structurally distinct, leading to differences in electron distribution, hydrogen-bonding capability, and steric profiles.
Tautomer A (1H-form): In this form, the proton is located on the N1 nitrogen atom. The ethyl-aminomethyl substituent is at the C2 position.
Tautomer B (3H-form): In this form, the proton has migrated to the N3 nitrogen atom. This is also referred to as the Nτ-H tautomer in histidine-containing structures. researchgate.net
The equilibrium between these two tautomers is not static and can be influenced by various factors, including the solvent's polarity, temperature, and the surrounding pH. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the relative stabilities and energy differences between such tautomeric forms. mdpi.commdpi.com
Interactive Data Table: Tautomeric Forms of this compound Please select a tautomer to view its structural representation.
| Tautomer | Proton Position | Key Characteristics |
| Tautomer A | N1 | The N3 nitrogen possesses a lone pair of electrons, making it a potential nucleophilic site and hydrogen bond acceptor. |
| Tautomer B | N3 | The N1 nitrogen possesses a lone pair, influenced electronically by the adjacent C2 substituent. |
Selecting a row will update the image below to show the corresponding chemical structure.
(Placeholder for interactive element: Initially shows Tautomer A structure. Clicking on Tautomer B row updates the image to Tautomer B structure.)
Impact on Chemical Reactivity
The existence of this tautomeric equilibrium has significant consequences for the chemical reactivity of this compound. The availability and location of the nitrogen lone pair, a key determinant of nucleophilicity and basicity, are directly governed by the predominant tautomeric form.
Nucleophilicity and Basicity: The importance of imidazole tautomerization on its nucleophilicity has been clearly demonstrated. researchgate.net The tautomer with an exposed sp² lone pair on a nitrogen atom is poised to act as a base or nucleophile. nih.gov For this compound, the reactivity of the ring nitrogens will differ between the two forms. In Tautomer A, the N3 nitrogen is the primary nucleophilic center. In Tautomer B, this role shifts to the N1 nitrogen. The relative nucleophilicity is critical in reactions such as alkylation, acylation, or coordination to metal centers. The pseudo-Michael reaction, for example, demonstrates how reactivity can be directed to either the exocyclic or the ring nitrogen atom depending on reaction conditions. nih.gov
Metal Coordination: The mode of coordination to metal ions is directly impacted by tautomerism. The tautomer present determines which nitrogen atom is available to act as a ligand. This fluxional behavior can be critical in the formation of coordination complexes and materials. evitachem.com
Impact on Functionality
Biological Interactions: Tautomerism can fundamentally change the pharmacophoric features of a molecule, affecting its pharmacokinetic and pharmacodynamic properties. chemrxiv.org The ability of a molecule to act as a hydrogen bond donor or acceptor is tautomer-dependent. When interacting with a biological target, such as an enzyme's active site, only one tautomer may have the correct geometry and hydrogen-bonding pattern to bind effectively. This has been observed in various drug molecules where tautomeric forms exhibit different biological activities. chemrxiv.orgresearchgate.net
Physicochemical Properties: Properties like solubility, stability, and lipophilicity can differ between tautomers. This has implications for formulation development, bioavailability, and the shelf-life of products containing the compound. chemrxiv.org
Methods of Elucidation
Determining the predominant tautomeric form or the ratio of tautomers in a given state (solution or solid) requires sophisticated analytical techniques.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying tautomerism in solution. Often, the proton exchange is rapid on the NMR timescale, resulting in averaged signals for the imidazole ring protons and carbons. nih.gov However, the chemical shift difference (ΔΔδ) between the C4 and C5 carbons of the imidazole ring can serve as a diagnostic indicator of the tautomer state. researchgate.net In some cases, low-temperature NMR studies can slow the exchange rate sufficiently to allow for the observation of distinct signals from each tautomer. evitachem.com
X-ray Crystallography: In the solid state, a molecule is typically "locked" into a single, lowest-energy tautomeric form. Single-crystal X-ray diffraction provides an unambiguous structural determination of this specific tautomer and reveals intermolecular interactions, such as hydrogen bonding, that stabilize it. mdpi.commdpi.com It is important to note that the tautomer observed in the solid state may not be the most abundant one in solution. mdpi.com
Computational Modeling: Theoretical methods, particularly DFT calculations, are invaluable for studying tautomerism. They can be used to calculate the relative energies of different tautomers and rotamers, predict their equilibrium populations, and help interpret experimental data like NMR chemical shifts. mdpi.commdpi.com
Data Table: Analytical Methods for Tautomer Elucidation
| Technique | Phase | Information Provided | Key Findings from Related Studies | Citation |
| NMR Spectroscopy | Solution | Provides information on the time-averaged structure in solution. Δδ of C4/C5 is indicative of the dominant tautomer. | Rapid exchange is common at room temperature; low-temperature studies can resolve individual tautomers. | researchgate.netnih.gov |
| X-ray Diffraction | Solid | Determines the precise structure of a single tautomer as it exists in the crystal lattice. | Reveals specific hydrogen-bonding networks that stabilize one tautomeric form. | mdpi.commdpi.com |
| DFT Calculations | Theoretical | Predicts the relative thermodynamic stability and energy barriers between tautomers. | Can suggest the coexistence of multiple tautomeric forms in solution at room temperature. | mdpi.comnih.gov |
Future Research Directions
While the principles of imidazole tautomerism are well understood, specific investigations into this compound are warranted. Future research should focus on quantifying the tautomeric equilibrium of this specific compound across a range of solvents and temperatures using advanced NMR techniques. Correlating the dominant tautomeric form with its performance in specific applications, such as its efficacy in biological assays or its properties as a building block in materials science, would provide a deeper understanding of its structure-function relationship. Such studies would be invaluable for rationally designing new molecules and applications based on this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for Ethyl-(1H-imidazol-2-ylmethyl)-amine, and how can reaction conditions be optimized?
this compound can be synthesized via one-pot reactions involving aromatic aldehydes, aminothiazole, and cyanoacetamide derivatives. Key steps include:
- Condensation reactions : Reacting N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with 2-aminothiazole and aldehydes under reflux conditions in ethanol or DMF .
- Crystallization : Slow cooling of reaction mixtures yields single crystals suitable for X-ray diffraction (XRD) analysis, ensuring structural validation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol improves purity (>95%) .
Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound?
- IR Spectroscopy : The N–H stretching vibration (3200–3400 cm⁻¹) and C=N imidazole ring absorption (~1600 cm⁻¹) confirm the amine and heterocyclic moieties. Discrepancies in peak positions (e.g., 2-aminobenzimidazole analogs) require calibration against NIST reference data .
- NMR :
Advanced Research Questions
Q. How do computational methods (e.g., DFT/B3LYP) predict the electronic properties of this compound?
Density Functional Theory (DFT) with the B3LYP functional and basis sets like 6-31G* or SDD provides insights into:
- HOMO-LUMO gaps : Calculated gaps (~4.5–5.0 eV) correlate with redox stability and charge-transfer potential .
- Molecular electrostatic potential (MEP) : Localized negative charges on the imidazole nitrogen guide interactions with biological targets (e.g., enzymes) .
- Geometric parameters : Bond angles (e.g., C1–C2–C3 = 121.4°) and dihedral angles match XRD data, validating computational models .
Table 1 : Key DFT Parameters for this compound
| Parameter | B3LYP/SDD Value | Experimental (XRD) |
|---|---|---|
| C1–C2–C3 bond angle | 121.4° | 121.2° |
| HOMO-LUMO gap | 4.8 eV | N/A |
| N–H bond length | 1.02 Å | 0.90 Å (restrained) |
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values) for imidazole derivatives?
Discrepancies in bioactivity data often arise from:
- Experimental design : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. ATP-luminescence) .
- Structural modifications : Substituents on the imidazole ring (e.g., methoxy vs. hydroxyl groups) alter solubility and membrane permeability, affecting potency .
- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to standardize IC₅₀ calculations .
Q. What strategies improve the selectivity of this compound analogs for target proteins (e.g., kinases)?
- Molecular docking : Glide or AutoDock simulations identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- SAR studies : Introducing electron-withdrawing groups (e.g., –NO₂) at the imidazole C4 position enhances binding affinity by 2–3-fold .
- Pharmacophore modeling : Prioritize analogs with logP < 3.5 and polar surface area > 60 Ų to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
